N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Kinase inhibitor screening Target engagement profiling Chromenopyrimidine SAR

N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide (CAS 872208-71-4) is a synthetic small molecule belonging to the 5H-chromeno[2,3-d]pyrimidine class, a fused heterocyclic scaffold recognized for its potential in anticancer and antimicrobial research. This compound features a thioacetamide linker bridging the chromenopyrimidine core to a 3-chlorophenyl ring, a substitution pattern that distinguishes it from other chromenopyrimidine derivatives explored in the literature.

Molecular Formula C25H18ClN3O2S
Molecular Weight 459.95
CAS No. 872208-71-4
Cat. No. B2397556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
CAS872208-71-4
Molecular FormulaC25H18ClN3O2S
Molecular Weight459.95
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Cl
InChIInChI=1S/C25H18ClN3O2S/c26-18-10-6-11-19(14-18)27-22(30)15-32-25-20-13-17-9-4-5-12-21(17)31-24(20)28-23(29-25)16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,27,30)
InChIKeyITQNRHOHANMDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide (CAS 872208-71-4): Chemical Identity and Scientific Procurement Context


N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide (CAS 872208-71-4) is a synthetic small molecule belonging to the 5H-chromeno[2,3-d]pyrimidine class, a fused heterocyclic scaffold recognized for its potential in anticancer and antimicrobial research [1]. This compound features a thioacetamide linker bridging the chromenopyrimidine core to a 3-chlorophenyl ring, a substitution pattern that distinguishes it from other chromenopyrimidine derivatives explored in the literature [2]. While the chromenopyrimidine scaffold has been broadly investigated for structure-activity relationships (SAR) in cytotoxicity studies, the specific biological profile of this compound remains largely uncharacterized in peer-reviewed primary research [3].

Why Generic Substitution of Chromeno[2,3-d]pyrimidine Derivatives Carries Scientific Risk: The Case of CAS 872208-71-4


Substituting one chromeno[2,3-d]pyrimidine derivative for another — even within the same core scaffold — carries significant risk for experimental reproducibility. Published SAR studies demonstrate that antitumor activity in this class is highly sensitive to lipophilicity and the specific nature of substituents at the 2-, 4-, and 7-positions [1]. The presence of a C4-thioacetamide linker with a terminal N-(3-chlorophenyl) moiety introduces physicochemical properties (logP, hydrogen bonding capacity, steric bulk) that differ meaningfully from analogs bearing N-alkyl, N-phenylamine, or benzoic acid substituents. A closely related analog, 4-({[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid, was tested in a cytotoxicity panel and classified as inactive (NI) against MCF-7 cells [2], while its Ki against acetyl-CoA acetyltransferase/HMG-CoA reductase was measured at 164,000 nM, indicating minimal target engagement in that assay [3]. These data illustrate that small structural modifications in this scaffold can dramatically alter biological outcomes, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence: N-(3-Chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide Versus Closest Structural Analogs


Evidence Item 1: Differentiated Target Engagement Profile Inferred from Closest Analog — Near-Negative Binding to Acetyl-CoA Acetyltransferase vs. Chromenopyrimidine Class Baseline

The closest structurally characterized analog to the target compound — 4-({[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid (PubChem CID 2150415) — was tested for enzyme inhibition against acetyl-CoA acetyltransferase/HMG-CoA reductase from Enterococcus faecalis and returned a Ki of 164,000 nM [1]. This near-negative result, combined with the analog's designation as 'inactive' (NI) in MCF-7 cytotoxicity screening [2], provides a critical baseline: the C4-thioacetyl-aminoaryl motif, when terminating in a para-benzoic acid group, shows negligible engagement with this target class. The target compound replaces the para-benzoic acid terminus with a meta-chlorophenyl group — a change that alters both electronic character (electron-withdrawing Cl at meta position vs. COOH at para) and hydrogen-bonding capacity, parameters known from chromenopyrimidine SAR to modulate antiproliferative potency [3]. This structural difference predicts a divergent target engagement spectrum that must be experimentally verified but cannot be assumed to mirror the analog.

Kinase inhibitor screening Target engagement profiling Chromenopyrimidine SAR

Evidence Item 2: Structural Differentiation at the C4-Thioacetyl Terminus — Meta-Chlorophenyl vs. Para-Benzoic Acid and Its Predicted Impact on DNA/BSA Binding and Cytotoxicity

The Zamisa et al. (2023) study established that ln(K_DNA/K_BSA) — the natural logarithm of the relative stability constant of DNA- versus BSA-chromenopyrimidine complexes — is inversely correlated with IC50 values in MCF-7 breast cancer cells across a set of ten chromenopyrimidine derivatives [1]. In that study, compound 3a (bearing an unsubstituted anilinyl moiety at the pyrimidine-fused position) exhibited an IC50 of 595 ± 7.14 μM, while 3j (para-ferrocenyl anilinyl substitution) achieved 97 ± 2.04 μM. The closest analog to the target compound (bearing para-benzoic acid) was classified as inactive (NI) [1]. The target compound's meta-chlorophenyl substitution is predicted to alter both DNA intercalation affinity (via changes in π-stacking and steric fit) and BSA binding (via altered hydrophobicity and hydrogen bonding), parameters that directly influence the ln(K_DNA/K_BSA) ratio and, by extension, predicted cytotoxicity. This mechanistic framework provides a testable hypothesis for differential behavior that requires experimental validation through DNA/BSA binding titration and MTT cytotoxicity assays.

DNA binding affinity BSA binding Cytotoxicity prediction Chromenopyrimidine

Evidence Item 3: Lipophilicity-Driven Differentiation — Meta-Chlorophenyl Substitution Confers Distinct logP vs. Common Chromenopyrimidine Substituents

Halawa et al. (2017) demonstrated through systematic SAR analysis of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives that antitumor activity is significantly affected by the lipophilicity of substituents at the 2-, 4-, or 7-positions, and that fused pyrimidine ring modifications at the 2,3-positions further modulate this relationship [1]. The target compound incorporates a meta-chlorophenyl group at the terminus of the C4-thioacetamide linker. The Hammett substituent constant for meta-Cl (σ_m = +0.37) and its contribution to logP differ from para-COOH (σ_p = +0.45), para-methyl (σ_p = -0.17), and unsubstituted phenyl (σ = 0) — all common termini in published chromenopyrimidine analog series. The compound's computed XLogP3-AA value for the closest analog is 5.0 [2], placing it in a lipophilicity range that, according to the Halawa SAR model, predicts a distinct position on the activity-lipophilicity continuum relative to less lipophilic analogs. This differentiation can be exploited in cell-penetration and bioavailability optimization studies.

Lipophilicity logP Chromenopyrimidine SAR Drug-likeness

Recommended Research Application Scenarios for N-(3-Chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide (CAS 872208-71-4)


Scenario 1: Chromenopyrimidine Scaffold-Hopping and SAR Expansion Studies

For medicinal chemistry teams seeking to expand the SAR landscape of the 5H-chromeno[2,3-d]pyrimidine scaffold, this compound provides a critical missing data point: a C4-thioacetamide linker with a meta-chlorophenyl terminus. Published SAR (Halawa et al., 2017) has established that substituent lipophilicity at multiple positions governs antitumor potency [1], yet the specific contribution of a meta-halogenated phenylacetamide motif remains unexplored. Incorporating this compound into a screening panel alongside characterized analogs (e.g., para-tolyl, para-fluorophenyl, para-benzoic acid variants) will enable quantitative deconvolution of electronic (Hammett σ) versus steric contributions to activity, directly informing lead optimization campaigns.

Scenario 2: Validation and Extension of the ln(K_DNA/K_BSA) Predictive Cytotoxicity Model

Zamisa et al. (2023) proposed that the ln(K_DNA/K_BSA) ratio can predict chromenopyrimidine cytotoxicity in MCF-7 cells, but the model was validated on only a subset of ten compounds [2]. This compound, with its distinct substitution pattern, serves as an ideal external validation probe. Researchers can experimentally determine its CT-DNA and BSA binding constants via UV-Vis and fluorescence titration, calculate ln(K_DNA/K_BSA), measure its MCF-7 IC50 via MTT assay, and assess whether the observed cytotoxicity conforms to the predicted inverse correlation. This application directly advances the predictive framework proposed in the primary literature.

Scenario 3: Counter-Screening for Kinase and Off-Target Selectivity Profiling

Given that the closest analog (para-benzoic acid terminus) exhibited a Ki of 164,000 nM against acetyl-CoA acetyltransferase/HMG-CoA reductase — essentially no meaningful engagement [3] — this compound is well-positioned for broad-panel kinase and off-target counter-screening. Its structural divergence from the inactive analog (meta-Cl vs. para-COOH) predicts an altered selectivity fingerprint. Procurement for inclusion in a kinase panel (e.g., 50–100 kinase screen) or a safety pharmacology panel (hERG, CYP450 isoforms, etc.) will generate the first selectivity dataset for this substitution pattern, enabling data-driven go/no-go decisions in hit-to-lead programs.

Scenario 4: Lipophilicity-Pharmacokinetics Correlation Studies

The Halawa et al. (2017) SAR study identified lipophilicity as a primary driver of antitumor activity in chromenopyrimidines [1]. With a predicted XLogP3 of approximately 5 (based on the closest analog's computed value) [4], this compound occupies a moderately high lipophilicity range. Researchers can use it as a tool compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and metabolic stability assays (human liver microsomes) to quantitatively map how the meta-chlorophenyl-thioacetamide motif influences absorption, distribution, metabolism, and excretion (ADME) properties relative to less lipophilic chromenopyrimidine analogs.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.